ethyl 6-bromo-4-methylhexanoate
Description
Properties
CAS No. |
2648965-39-1 |
|---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-bromo-4-methylhexanoate can be synthesized through the esterification of 6-bromo-4-methylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials while minimizing by-products .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydrolysis, and primary or secondary amines for amination reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under inert atmosphere conditions.
Major Products:
Hydrolysis: Produces 6-bromo-4-methylhexanoic acid and ethanol.
Amination: Produces 6-amino-4-methylhexanoate derivatives.
Reduction: Produces 6-bromo-4-methylhexanol.
Scientific Research Applications
Ethyl 6-bromo-4-methylhexanoate is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is used in the development of pharmaceutical compounds and in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-methylhexanoate involves its reactivity as an ester and the presence of the bromine atom. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol .
Comparison with Similar Compounds
Structural Highlights :
- Ester group : Enhances hydrophobicity and reactivity in nucleophilic acyl substitution.
- Bromine : A leaving group enabling cross-coupling or substitution reactions.
Applications include its use as an intermediate in pharmaceuticals or agrochemicals, leveraging its bromine for functionalization in Suzuki couplings or alkylation reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison
Key Observations :
- Ethyl vs. Methyl Esters: Ethyl esters (e.g., this compound) have higher molecular weights and boiling points than methyl analogs (e.g., methyl 6-bromohexanoate) due to increased van der Waals interactions .
- Bromine vs. Keto Groups: Bromine in this compound enables nucleophilic substitution, while ethyl acetoacetate’s keto group participates in tautomerism and condensation reactions .
Table 2: Reactivity and Use Cases
Critical Differences :
- Steric Effects: The 4-methyl group in this compound may reduce reaction rates in SN2 mechanisms compared to linear analogs like methyl 6-bromohexanoate.
- Biological Relevance: Ethyl acetoacetate’s keto-enol equilibrium contrasts with the target compound’s bromine-driven reactivity, which is more suited for carbon-carbon bond formation.
Physicochemical Properties
Table 3: Estimated Physical Properties
Notes:
- Log P Trends: this compound’s higher Log P (estimated) reflects greater hydrophobicity due to bromine and branching compared to ethyl acetoacetate.
- Solubility : Bromine and alkyl chains reduce water solubility, whereas ethyl acetoacetate’s polar keto group improves miscibility .
Methodological Considerations for Compound Comparison
Structural similarity assessments, crucial in virtual screening , rely on molecular descriptors (e.g., fingerprints, topological polar surface area). This compound shares backbone similarity with methyl 6-bromohexanoate but diverges in functional groups, reducing bioactivity overlap. Conversely, ethyl acetoacetate’s distinct keto group places it in a separate reactivity class despite shared ester functionality.
Q & A
Q. What are the most reliable synthetic routes for ethyl 6-bromo-4-methylhexanoate, and how can reaction yields be optimized?
this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, alkylation of ethyl 4-methylhexanoate with brominating agents (e.g., PBr₃ or HBr/AcOH) under anhydrous conditions is a common approach. Key optimization steps include:
- Temperature control : Maintaining 0–5°C during bromination minimizes side reactions like elimination .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and yields .
- Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) can track intermediate formation and confirm completion .
Q. How can the purity of this compound be validated after synthesis?
Purification methods include:
- Distillation : Fractional distillation under reduced pressure (e.g., 80–85°C at 10 mmHg) to isolate the product.
- Chromatography : Flash chromatography using silica gel and a gradient of hexane/ethyl acetate (up to 15% ethyl acetate) removes unreacted starting materials . Purity is confirmed via:
- ¹H NMR : Peaks at δ 1.2–1.4 (triplet, ester CH₃), δ 3.4–3.6 (multiplet, Br–CH₂), and δ 4.1–4.3 (quartet, ester OCH₂) .
- IR spectroscopy : Absorbance at ~1740 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C–Br stretch) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The bromine atom at C6 is highly electrophilic, making it suitable for Suzuki or Grignard couplings. However, steric hindrance from the 4-methyl group can reduce reactivity:
- Electronic effects : The electron-withdrawing ester group at C1 increases the electrophilicity of C6, facilitating nucleophilic attack .
- Steric limitations : Bulky substituents at C4 may hinder access to the C6–Br bond. Using PdCl₂(dppf) as a catalyst with a large ligand (e.g., XPhos) improves coupling efficiency by mitigating steric effects .
Q. What contradictions exist in spectral data interpretation for this compound, and how can they be resolved?
Discrepancies often arise in:
- ¹³C NMR assignments : Overlapping signals for C4 (methyl) and C5 (CH₂) can be resolved via DEPT-135 experiments, which differentiate CH₃ (negative peak) from CH₂ (positive) .
- Mass spectrometry : Fragmentation patterns may show unexpected peaks (e.g., m/z 150 due to Br loss). High-resolution mass spectrometry (HRMS) with <5 ppm error confirms molecular ion integrity .
Q. How can computational modeling guide the design of derivatives based on this compound?
Q. How can researchers address low yields in esterification or bromination steps?
Common issues and solutions:
- Incomplete esterification : Increase catalyst loading (e.g., H₂SO₄ from 0.2 mL to 0.5 mL per 0.5 mL caprolactone) and extend reflux time .
- Bromine displacement failures : Replace HBr with N-bromosuccinimide (NBS) in DMF for higher regioselectivity .
Data Presentation Standards
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
